molecular formula C13H11Cl2NO2 B1607075 Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate CAS No. 338954-50-0

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate

Cat. No. B1607075
M. Wt: 284.13 g/mol
InChI Key: DHCZSIOJQCTCHL-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11Cl2NO2 . It has a molecular weight of 284.14 . The compound is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate is 1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 . The SMILES string is CCOC(=O)C1=CN=C2C(C)=CC(Cl)=CC2=C1Cl .

Scientific Research Applications

Antibacterial Activity

Research has explored the structure-activity relationships of quinoline derivatives, including those similar to Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate, for their antibacterial properties. For example, Koga et al. (1980) synthesized 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, finding significant activities against both Gram-positive and Gram-negative bacteria, underscoring the potential of such compounds in antibacterial drug development (Koga et al., 1980).

Synthesis of Novel Derivatives

The versatility of quinoline carboxylates in chemical synthesis is notable. Balaji et al. (2013) reported the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives with potential antibacterial applications, highlighting the regioselective nature and moderate temperatures required for these reactions, which may include derivatives of Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (Balaji et al., 2013).

Myorelaxant Activity

Compounds structurally related to Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate have been synthesized and evaluated for their myorelaxant properties. Gündüz et al. (2008) studied a series of hexahydroquinoline derivatives, indicating the potential of such compounds in developing new myorelaxants (Gündüz et al., 2008).

Antimicrobial Agents

The synthesis of derivatives such as ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate by Abdel-Mohsen (2014) showcases the potential of quinoline carboxylates in developing antimicrobial agents. This work involved one-pot three-component reactions, illustrating the efficiency and versatility of using quinoline derivatives in synthesizing compounds with significant antimicrobial properties (Abdel-Mohsen, 2014).

Chemical Synthesis and Reactivity

The reactivity of quinoline derivatives, such as Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate, allows for the synthesis of various structurally complex and functionally diverse compounds. Research by Gao et al. (2011) on the synthesis of benzofuran-quinoline derivatives via one-pot reactions demonstrates the compound's utility in organic synthesis, providing a route to novel compounds with potential biological applications (Gao et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCZSIOJQCTCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352649
Record name ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate

CAS RN

338954-50-0
Record name ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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